molecular formula C7H14N2O B3236041 (4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 1360534-98-0

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B3236041
CAS No.: 1360534-98-0
M. Wt: 142.20
InChI Key: PZUZDNGNEFEKNJ-NKWVEPMBSA-N
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Description

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic organic compound that features a unique structure combining elements of pyrrolidine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-amino ketones with diazo pyruvates, catalyzed by ruthenium chloride (RuCl3), through a tandem N–H insertion/cyclization sequence . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with molecular targets through its unique structural features. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which influence its biological activity. Specific pathways and targets depend on the functional groups present and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific substitution pattern and the resulting chemical properties. Its combination of pyrrolidine and oxazine rings provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUZDNGNEFEKNJ-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360534-98-0, 2245359-79-7
Record name rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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